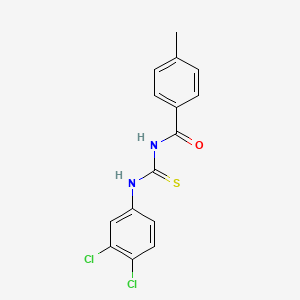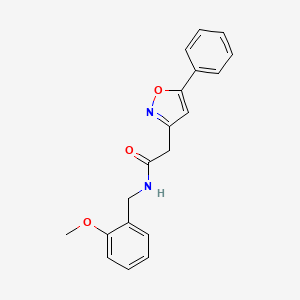
N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide, also known as MPAA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various fields, including neuroscience, pharmacology, and medicinal chemistry.
科学研究应用
N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide has been used in various scientific research applications, including as a potential treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide has also been studied for its potential use as an analgesic, anti-inflammatory, and anticonvulsant agent. Additionally, N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide has been used as a tool for studying the role of cannabinoid receptors in the brain.
作用机制
The mechanism of action of N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide is not fully understood, but it is believed to act as a cannabinoid receptor agonist. N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide has been shown to bind to the CB1 and CB2 receptors in the brain, which are involved in various physiological processes such as pain sensation, appetite regulation, and mood. N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide has also been shown to modulate the release of neurotransmitters such as dopamine, glutamate, and GABA.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide has been shown to have various biochemical and physiological effects. In animal studies, N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide has been shown to reduce pain sensitivity, decrease inflammation, and improve cognitive function. N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, one limitation of using N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide is its potential toxicity and side effects, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide. One direction is to further investigate its potential use as a treatment for neurological disorders. Another direction is to study its effects on other physiological processes such as appetite regulation and mood. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide and its potential side effects.
合成方法
The synthesis of N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide involves the reaction between 2-(5-phenylisoxazol-3-yl)acetic acid and 2-methoxybenzylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) under controlled conditions. The resulting product is purified using column chromatography or recrystallization.
属性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-17-10-6-5-9-15(17)13-20-19(22)12-16-11-18(24-21-16)14-7-3-2-4-8-14/h2-11H,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVFCJLAVVGMBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

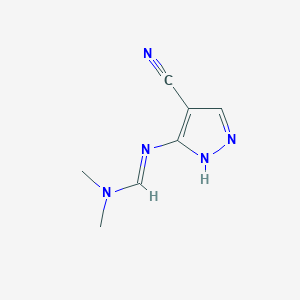
![N-(4-bromophenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2911592.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2911595.png)
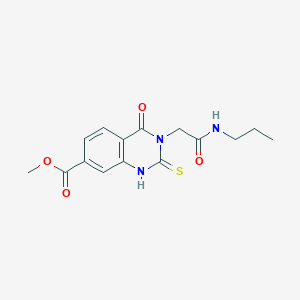
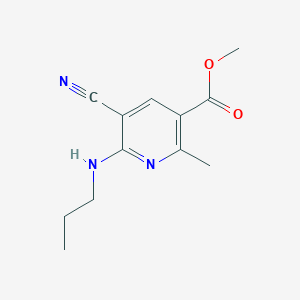
![(1R,2R,3R,4S)-3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2911600.png)
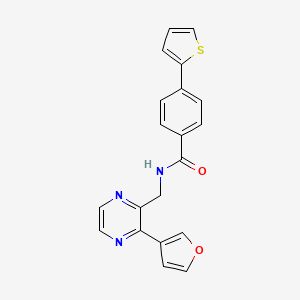
![Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2911603.png)
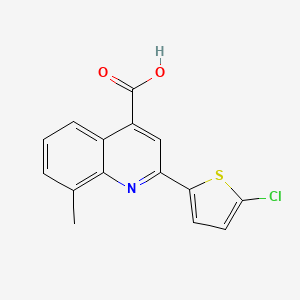
![3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid](/img/structure/B2911605.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2911607.png)


